1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide

Description

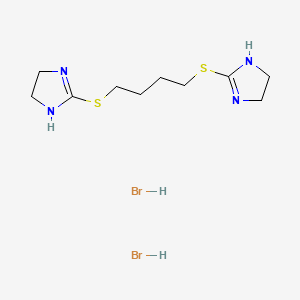

1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide (CAS RN: 5471-23-8) is a sulfur-containing organic compound with the molecular formula C₁₀H₂₀Br₂N₄S₂ and a molecular weight of 420.23 g/mol . The structure features two 4,5-dihydroimidazole-2-thiol moieties linked via a butane chain, with two hydrobromide counterions. The 4,5-dihydroimidazole rings are partially saturated, reducing aromaticity compared to fully conjugated imidazoles, while the thioether (-S-) linkages and bromide ions enhance solubility in polar solvents.

Properties

CAS No. |

5471-23-8 |

|---|---|

Molecular Formula |

C10H20Br2N4S2 |

Molecular Weight |

420.2 g/mol |

IUPAC Name |

2-[4-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)butylsulfanyl]-4,5-dihydro-1H-imidazole;dihydrobromide |

InChI |

InChI=1S/C10H18N4S2.2BrH/c1(7-15-9-11-3-4-12-9)2-8-16-10-13-5-6-14-10;;/h1-8H2,(H,11,12)(H,13,14);2*1H |

InChI Key |

NOEBUNDKMACGAL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)SCCCCSC2=NCCN2.Br.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide typically involves the reaction of 1,4-dibromobutane with 2-mercaptoimidazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiolate anion attacks the bromine atom, leading to the formation of the thioether linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, ensuring the reaction conditions are optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide can undergo various chemical reactions, including:

Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole rings can be reduced under specific conditions, although this is less common.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine sites.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium thiolate, potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide involves its interaction with biological molecules through its imidazole rings and thioether linkages. These interactions can disrupt biological processes, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interfere with enzyme activity and cellular processes .

Comparison with Similar Compounds

1,4-Bis[(2-chloroethyl)thio]butane (CAS RN: 142868-93-7)

- Molecular Formula : C₈H₁₆Cl₂S₂

- Key Features :

- Chloroethyl (-CH₂CH₂Cl) substituents instead of imidazolyl groups.

- Lacks nitrogen-containing heterocycles or counterions.

- Higher lipophilicity due to chlorine atoms and absence of ionic character.

1,5-Bis(2-chloroethylthio)pentane (CAS RN: 142868-94-8)

4,5-Diphenyl-1H-imidazol-2-thiol Derivatives

- Example : 2-(Benzylthio)-4,5-diphenyl-1H-imidazole ().

- Key Features :

- Implications : Aromaticity and phenyl groups may enhance π-π stacking interactions, whereas the target compound’s dihydroimidazole rings offer NH groups for hydrogen bonding .

Comparative Analysis Table

Key Research Findings and Implications

Structural Influence on Reactivity :

- The target compound’s dihydroimidazole rings provide NH groups for hydrogen bonding, contrasting with the chloroethyl derivatives’ electrophilic Cl atoms, which may confer alkylating properties .

- The hydrobromide salt enhances aqueous solubility, a critical factor for pharmaceutical applications compared to neutral analogs .

Biological Potential: While 4,5-diphenylimidazole derivatives show antibacterial activity , the target compound’s partially saturated imidazole rings and thioether linkages could interact differently with biological targets (e.g., metal ion chelation via sulfur atoms).

Synthetic Challenges :

- The target compound’s synthesis likely requires precise control of thiol alkylation and salt formation, whereas chloroethyl derivatives may prioritize halogenation steps .

Biological Activity

1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide (CAS No. 5471-23-8) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide is C10H20Br2N4S2. The compound features a butane backbone with two thioether groups attached to imidazole rings, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 420.23 g/mol |

| CAS Number | 5471-23-8 |

| Molecular Formula | C10H20Br2N4S2 |

Antiplatelet Activity

Research indicates that derivatives of imidazole compounds can inhibit platelet aggregation. A study highlighted that compounds similar to 1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide showed efficacy in reducing arterial blood pressure and inhibiting platelet aggregation induced by adrenaline or ADP in normotensive rats . This suggests a potential therapeutic application in cardiovascular diseases.

Cytotoxic Effects

Preliminary studies have suggested that some thioether-containing compounds exhibit cytotoxic effects on cancer cell lines. For instance, a related compound was found to induce apoptosis in specific cancer cells through caspase activation pathways . This raises the possibility that 1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide may also possess similar properties.

Case Study 1: Cardiovascular Applications

In a controlled study involving normotensive rats, administration of an imidazole derivative led to significant reductions in blood pressure and platelet aggregation. The study concluded that these compounds could serve as potential therapeutic agents for managing hypertension .

Case Study 2: Antimicrobial Screening

A series of thioether compounds were screened against common bacterial pathogens. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting a potential pathway for developing new antibiotics based on the structural framework of 1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide .

The biological activities associated with 1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide can be attributed to several mechanisms:

- Inhibition of Platelet Aggregation : The imidazole ring likely interacts with receptors involved in platelet activation.

- Antimicrobial Action : The thioether groups may disrupt microbial membranes or inhibit essential enzymes.

- Cytotoxicity : Induction of apoptosis through caspase pathways suggests a targeted approach for cancer therapy.

Q & A

Q. What are the key synthetic strategies for preparing 1,4-bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide?

The synthesis typically involves two steps: (1) formation of the imidazoline-thiol intermediate and (2) alkylation with a butane-linked dihalide. For example, 4,5-dihydro-1H-imidazole-2-thiol can be synthesized via condensation of benzoin with thiourea in DMF at 150°C . Subsequent alkylation with 1,4-dibromobutane in ethanol under reflux yields the target compound. Purification via sodium bicarbonate neutralization and organic phase extraction (e.g., ethyl acetate) is critical to remove unreacted starting materials .

Q. How can structural confirmation of the compound be achieved using spectroscopic methods?

- NMR : H-NMR should show characteristic peaks for the imidazoline protons (δ 3.0–4.0 ppm, multiplet) and the butane linker (δ 1.6–2.2 ppm, multiplet). The absence of thiol (-SH) signals confirms successful alkylation .

- Mass Spectrometry : High-resolution ESI-MS should display the molecular ion peak corresponding to [M-Br] or [M-2HBr] to confirm the dihydrobromide salt form .

Q. What solvent systems are optimal for crystallization, and how does counterion choice impact crystal packing?

Ethanol-water mixtures are commonly used due to the compound’s moderate solubility. The dihydrobromide salt enhances crystallinity by forming hydrogen bonds between bromide ions and imidazoline NH groups. Co-crystallization with terephthalic acid (as in ) can stabilize the lattice via π-π stacking and hydrogen bonding, improving diffraction quality .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation caused by flexible butane linkers?

The butane linker’s flexibility often leads to disorder in crystal structures. High-resolution data (≤ 0.8 Å) and refinement using SHELXL with restraints on bond lengths/angles are essential . For example, reports a co-crystal with terephthalic acid, where the acid’s rigidity templates the butane linker into a specific conformation. Twinning or pseudosymmetry should be addressed using the TWIN/BASF commands in SHELX .

Q. What experimental designs can elucidate structure-activity relationships (SAR) for antibacterial activity in imidazoline derivatives?

- Bioisosteric Replacement : Compare thioether (S-CH) vs. ether (O-CH) linkers to assess sulfur’s role in membrane penetration .

- Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO) to the imidazoline ring to modulate pKa and enhance bacterial target binding .

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under varying pH conditions to evaluate pH-dependent activity .

Q. How can conflicting NMR data (e.g., unexpected splitting) be resolved for this compound?

Unexpected splitting may arise from dynamic effects or impurities. Strategies include:

Q. What computational methods are suitable for modeling the compound’s interaction with lipid bilayers or bacterial targets?

- Molecular Dynamics (MD) : Simulate the compound’s insertion into a POPC lipid bilayer to assess membrane permeability (e.g., using GROMACS).

- Docking Studies : Use AutoDock Vina to predict binding modes with bacterial enzymes (e.g., dihydrofolate reductase), guided by crystallographic data from similar imidazoline derivatives .

Q. How can batch-to-batch variability in dihydrobromide salt stoichiometry be mitigated during synthesis?

- Titration Control : Monitor pH during salt formation to ensure a 1:2 molar ratio (compound:HBr).

- Karl Fischer Titration : Verify water content (< 0.1% w/w) to prevent hydrate formation, which alters solubility and bioactivity .

Methodological Notes

- Contradictions Addressed : highlights SHELX’s limitations in handling severe disorder, necessitating complementary refinement in Phenix or Olex2 for challenging cases.

- Advanced Techniques : For SAR studies, consider surface plasmon resonance (SPR) to quantify binding kinetics with bacterial targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.